molecular formula C10H6ClNO B6255502 8-chloroisoquinoline-1-carbaldehyde CAS No. 1367790-94-0

8-chloroisoquinoline-1-carbaldehyde

Cat. No. B6255502
CAS RN: 1367790-94-0
M. Wt: 191.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chloroisoquinoline-1-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO . It is a derivative of 8-chloroisoquinoline .


Molecular Structure Analysis

The molecular structure of 8-chloroisoquinoline-1-carbaldehyde consists of a benzene ring fused with a pyridine moiety, with a chlorine atom at the 8th position and a carbaldehyde group at the 1st position .

Safety and Hazards

8-chloroisoquinoline-1-carbaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

Quinoline derivatives, including 8-chloroisoquinoline-1-carbaldehyde, have attracted the attention of chemists, medicinal chemists, and professionals in health sciences due to their wide range of biological activities . They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-chloroisoquinoline-1-carbaldehyde involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-chlorobenzonitrile", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium nitrite", "copper(I) chloride", "sodium hydroxide", "glacial acetic acid", "sodium bisulfite", "sodium carbonate", "potassium permanganate", "hydrochloric acid", "sodium chloride", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-1-phenylethanone", "2-chlorobenzonitrile is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 2-chloro-1-phenylethanone.", "Step 2: Synthesis of 2-chloro-1-phenylethanol", "2-chloro-1-phenylethanone is reduced with sulfuric acid and sodium nitrite in the presence of copper(I) chloride to form 2-chloro-1-phenylethanol.", "Step 3: Synthesis of 8-chloroisoquinoline", "2-chloro-1-phenylethanol is reacted with sodium hydroxide and glacial acetic acid to form 8-chloroisoquinoline.", "Step 4: Synthesis of 8-chloroisoquinoline-1-carbaldehyde", "8-chloroisoquinoline is oxidized with potassium permanganate in the presence of hydrochloric acid to form 8-chloroisoquinoline-1-carboxylic acid.", "The carboxylic acid is then reduced with sodium bisulfite and sodium carbonate to form the aldehyde.", "The aldehyde is purified by recrystallization from a mixture of water and ethanol.", "Step 5: Purification of 8-chloroisoquinoline-1-carbaldehyde", "The crude aldehyde is dissolved in hot water and filtered to remove any impurities.", "The filtrate is then cooled to room temperature and the product is collected by filtration.", "The product is washed with cold water, dried with sodium sulfate, and recrystallized from ethanol to obtain pure 8-chloroisoquinoline-1-carbaldehyde." ] }

CAS RN

1367790-94-0

Product Name

8-chloroisoquinoline-1-carbaldehyde

Molecular Formula

C10H6ClNO

Molecular Weight

191.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.